molecular formula C14H9BrClN5O B11154055 N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide

N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11154055
M. Wt: 378.61 g/mol
InChI Key: PSNJTCAPJLMWEU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a bromophenyl group, a chloro group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc chloride . The bromophenyl and chloro groups are then introduced through substitution reactions. The final step involves coupling the tetrazole ring with the bromophenyl and chloro-substituted benzamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with various enzymes and receptors, influencing their activity. The bromophenyl and chloro groups can also interact with different molecular pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both bromophenyl and chloro groups, which provide distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C14H9BrClN5O

Molecular Weight

378.61 g/mol

IUPAC Name

N-(3-bromophenyl)-2-chloro-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9BrClN5O/c15-9-2-1-3-10(6-9)18-14(22)12-7-11(4-5-13(12)16)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

PSNJTCAPJLMWEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl

Origin of Product

United States

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